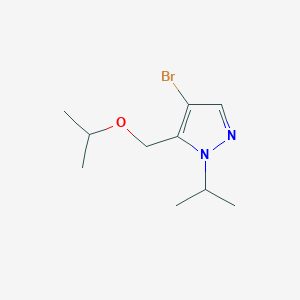

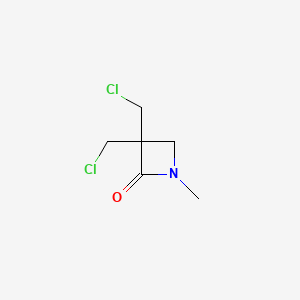

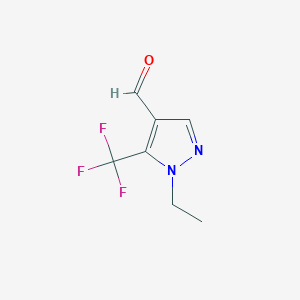

![molecular formula C20H19N3O3S B2677984 N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide CAS No. 1210767-24-0](/img/structure/B2677984.png)

N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide” is a chemical compound. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the formula C9H7N . The molecular weight of this compound is calculated to be 356.4387 g/mol .

Synthesis Analysis

The synthesis of quinoline derivatives involves various methods. One such method involves aromatic nucleophilic substitution . Another method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . The synthesis of sulfonamide derivatives involves replacing the amino group on the phenyl ring with various substituents .Molecular Structure Analysis

The molecular structure of “this compound” can be determined by various methods such as X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) .Chemical Reactions Analysis

The chemical reactions involving “this compound” could involve various processes such as dehydrogenation, cross-coupling reactions with alkyl Grignard reagents, and chemoselective deoxygenation .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide and its derivatives show promising results in antimicrobial activities. A study by Patel et al. (2021) synthesized a series of quinoline derivatives incorporating a cyclopropyl ring and sulfone linkage, which exhibited potent antibacterial and antifungal activities against various strains of bacteria and fungi (Patel, Morja, Chauhan, & Chikhalia, 2021).

Antimalarial and Antiviral Properties

The compound has been investigated for its potential in treating malaria and COVID-19. Fahim and Ismael (2021) reported on the synthesis of sulfonamide derivatives, including those similar to this compound, which exhibited significant in vitro antimalarial activity and were characterized for their ADMET properties (Fahim & Ismael, 2021).

Potential in Cancer Treatment

Thangarasu, Selvi, and Manikandan (2018) identified novel quinolines, including those structurally related to this compound, as G-Protein Coupled Receptor (GPCR) ligands. These compounds were evaluated for their potential in cancer treatment, showing significant inhibition of phosphoinositol 3-kinase, a key player in cancer invasion (Thangarasu, Selvi, & Manikandan, 2018).

Structural and Physical Properties

Karmakar, Sarma, and Baruah (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, which are chemically related to this compound. Their study provided insights into the crystal structures and fluorescence properties of these compounds, which could have implications in material science (Karmakar, Sarma, & Baruah, 2007).

Antitubercular Properties

Borsoi et al. (2022) synthesized a series of 2-(quinoline-4-yloxy)acetamides, structurally related to this compound, with potent activity against Mycobacterium tuberculosis, suggesting potential applications in antitubercular therapy (Borsoi et al., 2022).

Eigenschaften

IUPAC Name |

N-cyclopropyl-2-[4-(quinolin-8-ylsulfonylamino)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c24-19(22-16-10-11-16)13-14-6-8-17(9-7-14)23-27(25,26)18-5-1-3-15-4-2-12-21-20(15)18/h1-9,12,16,23H,10-11,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYBEYDZZKAPRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

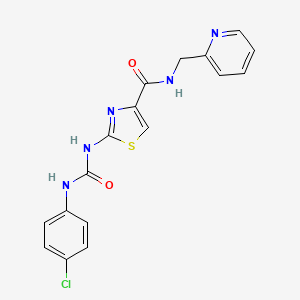

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2677905.png)

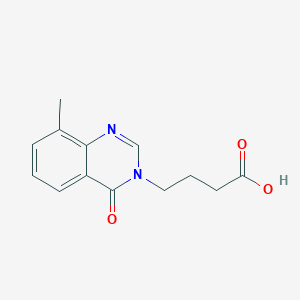

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2677906.png)

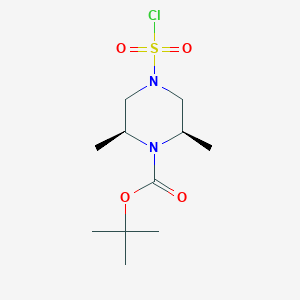

![Ethyl 2,4-dimethyl-5-[2-(2-methyl(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]py rimidin-4-ylthio))acetyl]pyrrole-3-carboxylate](/img/structure/B2677907.png)

![8-(3-Chloro-2-methylphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2677914.png)

![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2677917.png)